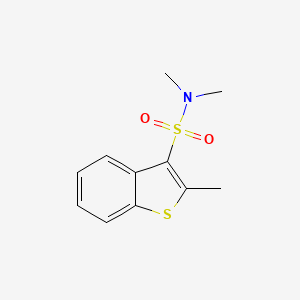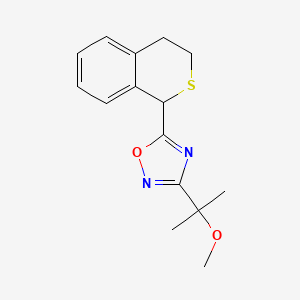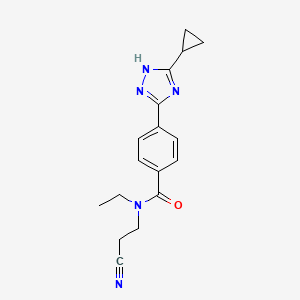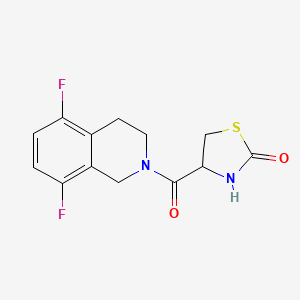![molecular formula C10H10ClN3O B7583544 1-[(2-chloro-4-methoxyphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7583544.png)
1-[(2-chloro-4-methoxyphenyl)methyl]-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-chloro-4-methoxyphenyl)methyl]-1H-1,2,4-triazole, commonly known as CMPT, is a triazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. CMPT is a heterocyclic compound that contains a triazole ring and a substituted phenyl group. It has been extensively studied for its biological properties and has shown promising results in various scientific research studies.
作用机制
The mechanism of action of CMPT is not fully understood. However, studies have suggested that it exerts its biological activities through various mechanisms. CMPT has been shown to inhibit the growth of fungi and bacteria by inhibiting the synthesis of their cell walls. It has also been found to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, CMPT has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CMPT has been found to exhibit various biochemical and physiological effects. Studies have shown that it can reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes in the body. It has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, CMPT has been shown to possess analgesic properties by reducing pain perception.
实验室实验的优点和局限性
One of the main advantages of CMPT is its diverse biological activities. It has been found to exhibit potent antifungal, antibacterial, and anticancer activities, making it a promising candidate for drug development. Additionally, CMPT is relatively easy to synthesize and can be produced using standard laboratory techniques.
However, there are also some limitations associated with the use of CMPT in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that CMPT can cause cytotoxicity in some cell lines, which may limit its use in certain experiments. Additionally, the mechanism of action of CMPT is not fully understood, which may make it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of CMPT. One potential direction is the development of CMPT-based drugs for the treatment of fungal, bacterial, and cancerous infections. Another direction is the study of CMPT's potential applications in agriculture, particularly as a pesticide. Additionally, further research is needed to fully understand the mechanism of action of CMPT and its potential side effects. Overall, the study of CMPT has the potential to lead to significant advancements in various scientific fields.
合成方法
The synthesis of CMPT involves the reaction of 2-chloro-4-methoxybenzaldehyde with hydrazine hydrate to form 2-chloro-4-methoxyphenylhydrazine. The resulting compound is then reacted with 1,3-dimethyl-2-nitrobenzene to form CMPT. The synthesis of CMPT is relatively simple and can be achieved using standard laboratory techniques.
科学研究应用
CMPT has been extensively studied for its biological properties and has shown promising results in various scientific research studies. It has been found to exhibit potent antifungal, antibacterial, and anticancer activities. CMPT has also been shown to possess anti-inflammatory, analgesic, and antioxidant properties. Due to its diverse biological activities, CMPT has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
属性
IUPAC Name |
1-[(2-chloro-4-methoxyphenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-15-9-3-2-8(10(11)4-9)5-14-7-12-6-13-14/h2-4,6-7H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSTZWZOSJGLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,6-dimethylanilino)-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7583461.png)
![[(3S)-3-hydroxypyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone](/img/structure/B7583492.png)






![1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)




